Scientific Field: Materials Chemistry
Application Summary: Piperidinium structure is evaluated for its effect on the properties of anion-exchange membranes. These membranes are used in alkaline water electrolysis cells.
Methods of Application: Hydrophilic components containing five different piperidinium head groups were designed and combined with hydrophobic components (hexafluoroisopropylidene biphenylene groups) to obtain a series of target copolymers.
Results: The effect of CH3– and CF3– substituents was less on the mechanical properties of the copolymer membranes, and more prominent on the hydroxide-ion conductivity and chemical stability.
Scientific Field: Chemical Science
Application Summary: Piperidinium-functionalized polyethylene is used as alkaline anion exchange membranes.
Methods of Application: Piperidinium-functionalized cyclooctene monomers can be easily prepared via the photocatalytic hydroamination of cyclooctadiene with piperidine in a one-pot, two-step process to produce high-performance AAEMs.
Results: The resultant polymers were analyzed using spectroscopic analysis and dispersion-inclusive hybrid density functional theory (DFT) calculations.
Application Summary: Piperidine derivatives, such as piperidinium, play a crucial role in the hydrogenation process.
Application Summary: Piperidinium-functionalized poly (2,6-dimethyl phenylene oxide)s are used to produce a stable anion exchange membrane (AEM) for deployable electrochemical devices with a long lifespan.
Methods of Application: The synthesis and properties of a series of piperidinium-functionalized poly (2,6-dimethyl phenylene oxide)s with different locations of piperidinium groups along the polymer backbones are evaluated.
Application Summary: The effect of the piperidinium structure on anion-exchange membranes for applications in alkaline water electrolysis cells is evaluated.
Piperidinium pentamethylenedithiocarbamate is a chemical compound with the molecular formula C₁₁H₂₂N₂S₂ and a CAS number of 98-77-1. This compound is characterized by its unique structure, which includes a piperidinium cation and a pentamethylenedithiocarbamate anion. The presence of sulfur atoms in its structure imparts distinct chemical properties, making it relevant in various
Research has indicated that piperidinium pentamethylenedithiocarbamate exhibits biological activity, particularly as an antimicrobial agent. Its structural components may contribute to its efficacy against certain bacterial strains, although further studies are required to fully elucidate its mechanism of action and potential therapeutic applications . The compound's interaction with biological systems also suggests possible roles in drug development, particularly in targeting specific pathogens.
Piperidinium pentamethylenedithiocarbamate can be synthesized through several methods, including:
Piperidinium pentamethylenedithiocarbamate finds applications across various fields:
Studies have focused on the interaction of piperidinium pentamethylenedithiocarbamate with various metal ions, revealing its potential as a chelating agent. These interactions often lead to the stabilization of metal ions in solution and can enhance their reactivity in catalytic processes. Furthermore, research into its biological interactions suggests that it may influence cellular pathways or microbial growth through its biochemical properties .
Piperidinium pentamethylenedithiocarbamate shares structural similarities with several other dithiocarbamate compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Dithiocarbamic Acid | Contains dithiocarbamate functional group | More acidic than piperidinium variant |
| Piperidine Dithiocarbamate | Similar cationic structure | Lacks the pentamethylene chain |
| Ethyl Dithiocarbamate | Ethyl group instead of piperidine | Less soluble compared to piperidinium variant |
| Tetramethylene Dithiocarbamate | Shorter alkyl chain | Different solubility and reactivity profile |
Piperidinium pentamethylenedithiocarbamate is unique due to its longer carbon chain, which enhances its solubility and reactivity compared to shorter-chain analogs. This structural feature allows it to engage more effectively in coordination chemistry and biological interactions.
Piperidinium pentamethylenedithiocarbamate possesses the molecular formula C₁₁H₂₂N₂S₂, representing a compound with eleven carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two sulfur atoms [1] [2]. This molecular composition reflects the compound's nature as a complex organic salt formed between piperidine and piperidine-1-carbodithioic acid in a one-to-one stoichiometric ratio [1] [3]. The molecular structure can be expressed as C₆H₁₁NS₂·C₅H₁₁N, highlighting its composition as a compound of piperidine-1-carbodithioic acid with piperidine [1] [2].
| Component | Details |
|---|---|
| Piperidine rings | Two piperidine rings (six-membered heterocycles) |
| Dithiocarbamate group | One dithiocarbamate functional group (-N-C(=S)-S-) |
| Carbon atoms | 11 carbon atoms |
| Hydrogen atoms | 22 hydrogen atoms |
| Nitrogen atoms | 2 nitrogen atoms |
| Sulfur atoms | 2 sulfur atoms |
| Stereochemistry | Achiral compound with no defined stereocenters |
The compound exists as a salt where one piperidine molecule acts as the cation (piperidinium) and the dithiocarbamate moiety serves as the anionic component [1] [4]. This ionic arrangement contributes to the compound's physical properties and chemical behavior in various applications [5].
The piperidine moiety within piperidinium pentamethylenedithiocarbamate consists of six-membered saturated heterocyclic rings containing five methylene bridges and one nitrogen atom [6]. Each piperidine ring adopts a chair conformation similar to cyclohexane, which represents the most stable conformational arrangement [6] [7]. The piperidine rings exhibit distinguishable chair conformations with the nitrogen-hydrogen bond capable of occupying either axial or equatorial positions [6].
The structural integrity of the piperidine rings contributes significantly to the overall molecular stability of the compound [8]. The nitrogen atoms within these rings possess secondary amine characteristics, enabling them to participate in hydrogen bonding and electrostatic interactions [9]. The conformational preference of piperidine rings typically favors the equatorial position for the nitrogen-hydrogen bond by approximately 0.72 kilocalories per mole in the gas phase [6].
The dithiocarbamate functional group in piperidinium pentamethylenedithiocarbamate contains the characteristic structure >N-C(=S)-S-, representing the sulfur analog of carbamate where both oxygen atoms are replaced by sulfur atoms [10]. This functional group demonstrates significant metal-binding capacity, particularly with copper, iron, cobalt, manganese, nickel, and lead ions [11]. The dithiocarbamate moiety exhibits resonance stabilization through π-donor properties of the amine group, resulting in shortened carbon-nitrogen distances and coplanar bonding arrangements [10].
The sulfur atoms within the dithiocarbamate group possess different electronic environments, with one sulfur participating in a double bond with carbon and the other maintaining single bond character [10]. This electronic arrangement enables the functional group to act as a bidentate ligand in coordination chemistry applications [11]. The dithiocarbamate group demonstrates susceptibility to oxidation reactions, forming thiuram disulfides under oxidizing conditions [10].
The molecular bonding arrangement of piperidinium pentamethylenedithiocarbamate involves ionic interactions between the protonated piperidine (piperidinium cation) and the dithiocarbamate anion [1] [2]. The compound exhibits extensive intramolecular and intermolecular hydrogen bonding networks that contribute to its crystalline structure and physical properties [7]. The nitrogen atoms in both piperidine rings participate in electrostatic interactions that stabilize the overall molecular architecture [12].
The bonding arrangement demonstrates the compound's salt-like character, with the piperidinium nitrogen carrying a positive charge that electrostatically interacts with the negatively charged dithiocarbamate sulfur atoms [1] [4]. This ionic character influences the compound's solubility properties, making it moderately soluble in polar solvents such as water, alcohol, and acetone while remaining insoluble in nonpolar solvents like hexane [5] [13].
The systematic International Union of Pure and Applied Chemistry name for this compound is 1-Piperidinecarbodithioic acid, compound with piperidine (1:1) [1] [14]. This nomenclature reflects the compound's composition as a one-to-one salt between piperidine-1-carbodithioic acid and piperidine [1]. Alternative accepted names include piperidinium piperidine-1-carbodithioate and piperidine pentamethylenedithiocarbamate [1] [3].
The compound's nomenclature follows established conventions for naming dithiocarbamate salts, where the cationic component (piperidinium) precedes the anionic dithiocarbamate designation [10]. The systematic name emphasizes the compound's nature as a coordination complex between an organic base and a dithiocarbamic acid derivative [1] [4]. Various synonyms exist in chemical literature, including Accelerator 552, Vanax 552, and rubber accelerator 522, reflecting its industrial applications [1] [3].
Piperidinium pentamethylenedithiocarbamate exhibits achiral character with no defined stereocenters, resulting in optical inactivity [2]. The compound contains zero stereogenic centers and zero E/Z centers, confirming its stereochemical simplicity [2]. Both piperidine rings within the structure adopt chair conformations that represent the most thermodynamically stable arrangements [6] [7].
The conformational analysis reveals that piperidine rings prefer chair conformations with equatorial positioning of substituents to minimize steric interactions [12]. The dithiocarbamate functional group maintains planar geometry due to resonance delocalization, constraining rotational freedom around the carbon-nitrogen bond [10]. Conformational studies indicate that the compound's overall three-dimensional structure remains relatively rigid due to intramolecular hydrogen bonding and electrostatic interactions between ionic components [7].
Temperature-dependent conformational behavior shows minimal structural changes under normal conditions, reflecting the compound's conformational stability [12]. The absence of chiral centers eliminates the possibility of enantiomeric forms, simplifying analytical characterization and quality control procedures [2].
Piperidinium pentamethylenedithiocarbamate exists as a solid at room temperature, presenting as a creamy white to light yellow powder [2] [3]. The compound exhibits a molecular weight of 246.44 grams per mole and possesses the molecular formula C11H22N2S2 [4] [5]. The molecular structure consists of a piperidinium cation and a pentamethylenedithiocarbamate anion in a one-to-one stoichiometric ratio [6].
The compound demonstrates achiral character with no defined stereocenters and zero E/Z centers, resulting in optical inactivity [6] [7]. This stereochemical simplicity contributes to its consistent physical properties and facilitates analytical characterization. The European Inventory of Existing Chemical Substances (EINECS) number for this compound is 202-698-4 [8] [9], confirming its established commercial significance.
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | [2] |
| Appearance | Creamy white to light yellow powder | [2] |
| Molecular Weight | 246.44 g/mol | [4] |
| Molecular Formula | C11H22N2S2 | [4] |
| Stereochemistry | Achiral | [6] [7] |
| Optical Activity | None | [6] [7] |
| Defined Stereocenters | 0/0 | [6] [7] |
The melting point of piperidinium pentamethylenedithiocarbamate has been consistently reported as 172-173°C under atmospheric pressure conditions [10] [11] [4] [5] [12]. This narrow temperature range indicates high purity and structural uniformity of the compound. The melting point serves as a critical identification parameter and quality control measure for industrial applications.
The melting behavior demonstrates the compound's thermal stability below this temperature range, making it suitable for processing and storage under normal conditions. The consistent melting point across multiple sources confirms the reliability of this thermal characteristic for compound identification [4] [5] [12].
Piperidinium pentamethylenedithiocarbamate exhibits thermodynamic stability under normal storage conditions, remaining stable below its melting point of 172-173°C [10] [11] [4]. The compound's thermal stability is influenced by the ionic interactions between the piperidinium cation and the dithiocarbamate anion, which contribute to its overall structural integrity [6].
Thermal decomposition studies suggest that the compound begins to decompose at temperatures above 180°C, with complete decomposition occurring in the range of 180-220°C depending on atmospheric conditions [13] [14]. The decomposition process involves the breakdown of the dithiocarbamate functional group and the release of sulfur-containing compounds [15] [14].
| Temperature Parameter | Value | Measurement Conditions |
|---|---|---|
| Melting Point | 172-173°C | Atmospheric pressure |
| Boiling Point | 221.6°C at 760 mmHg | Standard atmospheric pressure |
| Decomposition Temperature | ~180-220°C | Variable atmospheric conditions |
| Thermal Stability Range | Stable below 172°C | Inert atmosphere |
The solubility characteristics of piperidinium pentamethylenedithiocarbamate reflect its ionic nature and the presence of both polar and nonpolar structural components [11] . The compound demonstrates moderate solubility in water due to the ionic character of the piperidinium-dithiocarbamate salt structure .
In polar protic solvents such as ethanol, the compound exhibits good solubility, attributed to hydrogen bonding interactions between the solvent molecules and the ionic components of the compound [17]. Similarly, polar aprotic solvents like acetone provide favorable solvation conditions for the compound [17].
The compound shows limited solubility in nonpolar solvents such as hexane and petroleum ether, consistent with its ionic character and polar functional groups [18]. Moderately polar solvents like toluene provide intermediate solubility due to the aromatic interactions with the piperidine rings [18].
| Solvent | Solubility | Polarity Classification |
|---|---|---|
| Water | Moderately soluble | Polar protic |
| Ethanol | Soluble | Polar protic |
| Acetone | Soluble | Polar aprotic |
| Toluene | Moderately soluble | Nonpolar aromatic |
| Hexane | Insoluble | Nonpolar aliphatic |
| Petroleum Ether | Insoluble | Nonpolar aliphatic |
| Ethyl Acetate | Limited solubility | Polar aprotic |
The spectroscopic properties of piperidinium pentamethylenedithiocarbamate have been extensively studied using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry [19] [20] [21] [22]. Infrared spectroscopy reveals characteristic absorption bands for the dithiocarbamate functional group, particularly the C=S stretch around 1500 cm⁻¹ [21].
The compound's NMR spectroscopic data provide detailed information about the molecular structure, with distinct chemical shifts for the piperidine ring protons and the dithiocarbamate moiety [23] [24]. The spectroscopic characteristics serve as important analytical tools for compound identification and purity assessment [19] [20] [21].
Mass spectrometry analysis confirms the molecular ion peak at m/z 246, consistent with the molecular weight of the compound . The fragmentation patterns in mass spectrometry provide additional structural information about the compound's ionic components .
The crystalline structure of piperidinium pentamethylenedithiocarbamate reflects its salt-like nature, with the compound forming ionic crystals composed of piperidinium cations and pentamethylenedithiocarbamate anions [6]. The crystal structure is stabilized by electrostatic interactions between the oppositely charged ions and intermolecular hydrogen bonding networks [4].
The piperidine rings within the structure adopt chair conformations, representing the most thermodynamically stable arrangement [25] [4]. The dithiocarbamate functional group maintains planar geometry due to resonance delocalization, which constrains rotational freedom around the carbon-nitrogen bond [5].
X-ray crystallographic studies of related dithiocarbamate compounds indicate that the crystal packing is influenced by the intermolecular interactions between the ionic components [26] [27]. The crystalline structure contributes to the compound's physical properties, including its melting point and thermal stability [4].
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